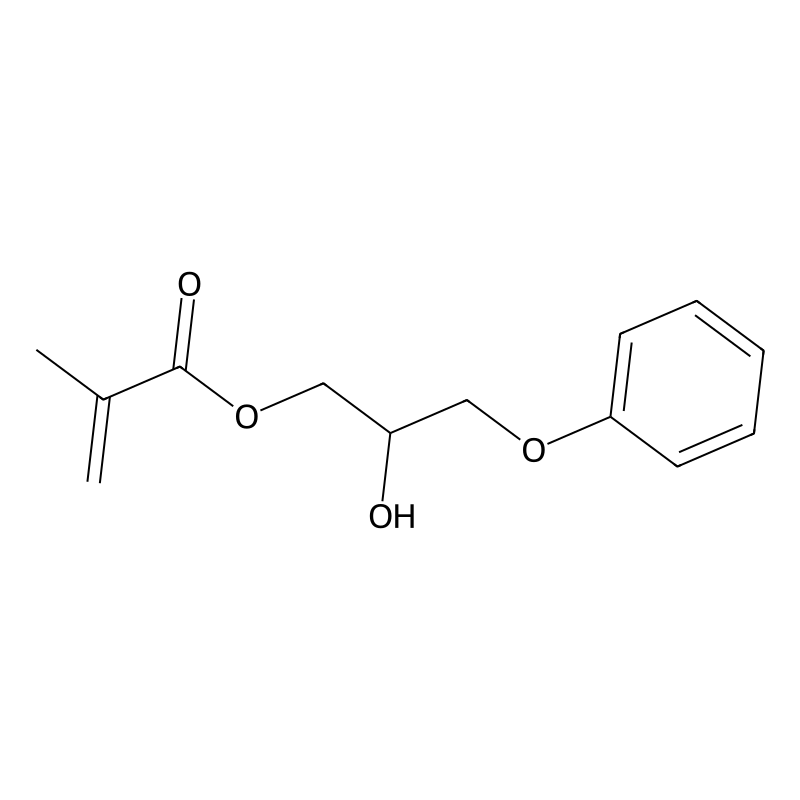

2-Hydroxy-3-phenoxypropyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Synthesis and characterization:

Polymerization studies:

HPPM can be polymerized alone or copolymerized with other monomers to form various polymers. Research focuses on understanding the polymerization behavior of HPPM, including the influence of different reaction conditions and co-monomers on the properties of the resulting polymers. Studies investigate the effect of HPPM content on the thermal, mechanical, and optical properties of the copolymers [, ].

Biomedical applications:

Due to its unique chemical structure, HPPM shows potential for various biomedical applications. Research explores its use in:

- Drug delivery: HPPM can be incorporated into polymer matrices for controlled drug release applications. Its presence can influence the degradation rate of the matrix, allowing for sustained release of the drug [].

- Tissue engineering: HPPM-based hydrogels are investigated for their potential in tissue engineering due to their biocompatibility and ability to support cell growth.

Other potential applications:

Beyond its use in synthesis and biomedical fields, HPPM also holds promise for other applications:

- Adhesives: HPPM can be used as a component in adhesives due to its ability to form strong bonds with various materials.

- Coatings: HPPM-containing coatings can offer specific functionalities, such as improved hydrophobicity or adhesion properties.

2-Hydroxy-3-phenoxypropyl methacrylate is an organic compound with the molecular formula C₁₃H₁₆O₄. It features a methacrylate functional group, which is known for its polymerization properties, and a phenoxy group that enhances its reactivity and compatibility in various applications. This compound is recognized for its biocompatibility and adhesiveness, making it particularly suitable for use in drug delivery systems and biomedical applications .

The chemical behavior of 2-hydroxy-3-phenoxypropyl methacrylate is largely influenced by its methacrylate group. It can undergo several key reactions:

- Polymerization: The methacrylate moiety can participate in free radical polymerization, leading to the formation of polymers that exhibit desirable mechanical properties.

- Esterification: The hydroxyl group can react with acids to form esters, which can modify its solubility and reactivity.

- Crosslinking: In the presence of crosslinking agents, this compound can form three-dimensional networks, enhancing its structural integrity in biomedical applications.

2-Hydroxy-3-phenoxypropyl methacrylate exhibits notable biological activity due to its biocompatibility. It is primarily utilized in:

- Drug Delivery Systems: Its properties allow for controlled release of therapeutic agents.

- Tissue Engineering: The compound's adhesive qualities facilitate cell attachment and growth, making it suitable for scaffolding materials.

- Antimicrobial

The synthesis of 2-hydroxy-3-phenoxypropyl methacrylate typically involves the following methods:

- Esterification Reaction: This method involves reacting phenol with glycidyl methacrylate in the presence of a catalyst to yield the desired product.

- Free Radical Polymerization: Initiators are used to promote the polymerization of the methacrylate group, allowing for the construction of polymers with tailored properties.

These methods allow for variations in the final product's characteristics, depending on reaction conditions such as temperature and catalyst choice .

Interaction studies involving 2-hydroxy-3-phenoxypropyl methacrylate focus on its compatibility with biological systems. Key findings include:

- Cell Viability: Research indicates that this compound supports cell viability, making it suitable for tissue engineering applications.

- Drug Interaction: Studies have shown that it can effectively encapsulate drugs, facilitating controlled release without significant degradation of the active pharmaceutical ingredient .

Several compounds share structural similarities with 2-hydroxy-3-phenoxypropyl methacrylate, including:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Hydroxyethyl methacrylate | C₈H₁₀O₄ | Commonly used in dental applications; lower viscosity. |

| Glycidyl methacrylate | C₈H₁₄O₃ | Known for higher reactivity; used as a monomer. |

| 3-Hydroxypropyl methacrylate | C₉H₁₈O₄ | Enhanced hydrophilicity; used in hydrogels. |

While these compounds share certain characteristics, 2-hydroxy-3-phenoxypropyl methacrylate stands out due to its specific phenoxy substitution, which enhances its adhesive properties and biocompatibility compared to others .

Synthetic Routes and Monomer Preparation

The synthesis of 2-hydroxy-3-phenoxypropyl methacrylate typically follows a two-step process. In the first step, 1-phenoxy-2,3-epoxypropane is prepared from phenol and epichlorhydrin according to established protocols. The second step involves the reaction of this epoxy intermediate with methacrylic acid.

The detailed synthetic route involves:

Preparation of 1-phenoxy-2,3-epoxypropane:

- Reaction of phenol with epichlorhydrin via methods reported in literature

- Formation of the epoxide intermediate

Reaction with methacrylic acid:

- Conducted in toluene at 85-90°C under reflux conditions

- Requires pyridine as catalyst and hydroquinone as inhibitor

- Results in ring-opening of the epoxide and esterification to form the methacrylate moiety

After completion, the reaction mixture is cooled to room temperature and neutralized with dilute NaHCO₃ solution. The organic layer is washed with water, and the water layer is washed with diethyl ether. After collection and drying of the organic phases over anhydrous MgSO₄, the solvent is evaporated, and the monomer is purified by distillation at 152°C at 1 mmHg.

Recent advancements in catalyst systems have significantly improved this synthesis process. Research has identified FeCl₃/DMAP as an effective catalyst system that functions via simultaneous activation of both the epoxide and carboxylic acid components. Further development has led to more sustainable alternatives, with [Fe₃O(Benzoate)₆(H₂O)₃]NO₃ showing particular promise as a halide-free iron source that, when used with guanidinium carbonate, maintains similar activity levels while allowing for more environmentally friendly production methods.

Functional Group Reactivity and Derivatization

2-Hydroxy-3-phenoxypropyl methacrylate contains three key functional groups that contribute to its chemical versatility:

- Methacrylate group: Capable of undergoing radical polymerization

- Secondary hydroxyl group: Provides sites for hydrogen bonding and further functionalization

- Phenoxy group: Contributes to the physical properties and thermal behavior

The thermal degradation behavior of poly[(2-hydroxy-3-phenoxy)propyl methacrylate] (poly(PPMA)) provides valuable insights into its functional group reactivity. Studies have shown that thermal degradation primarily yields the corresponding monomer, with an activation energy of degradation between 105-113 kJ mol⁻¹.

Additional degradation processes include ester decomposition reactions and intramolecular and inter-unit cyclization, which generate cyclic anhydride structures. A specific rearrangement on the ester group of poly(PPMA) yields a monomeric compound with a catechol derivative side chain. These degradation pathways reveal the complex reactivity of the functional groups present in the polymer.

The hydroxyl functionality in HPPM can be further derivatized through various reactions:

- Esterification with carboxylic acids or anhydrides

- Etherification reactions

- Urethane formation with isocyanates

- Silylation reactions with chlorosilanes

These functionalization pathways expand the range of properties and applications of materials derived from this monomer, making it particularly valuable in specialized formulations where specific property profiles are required.

Optimization of Reaction Conditions for High-Yield Production

Optimizing reaction conditions is critical for the high-yield production of 2-hydroxy-3-phenoxypropyl methacrylate. Several factors significantly influence the yield and purity of the product:

Table 1: Key Parameters for Optimized Synthesis

| Parameter | Optimal Conditions | Impact on Yield |

|---|---|---|

| Catalyst System | FeCl₃/DMAP or [Fe₃O(Benzoate)₆(H₂O)₃]NO₃/GC | Significantly enhances reaction rate and yield |

| Temperature | 85-90°C | Critical for efficient ring-opening without side reactions |

| Solvent | Toluene or anisole (sustainable alternative) | Affects solubility and reaction efficiency |

| Inhibitor | Hydroquinone | Prevents premature polymerization |

| Reaction Time | Varies based on catalyst system | Optimized to maximize conversion |

| Neutralization | Dilute NaHCO₃ | Critical for product purity |

Recent research has demonstrated that the [Fe₃O(Benzoate)₆(H₂O)₃]NO₃/PPh₄Br catalyst system exceeds the catalytic activity of traditional approaches and shows improved performance over industrial state-of-the-art catalysts in gel time experiments of powder-based thermosets. This catalyst system is non-toxic, recyclable, and sustainable, making it superior to currently employed catalysts for industrial production of 2-hydroxy-3-phenoxypropyl methacrylate.

For polymerization applications, the monomer must first be freed from inhibitor by washing with dilute KOH solution followed by distilled water, then drying over anhydrous MgSO₄. This purification step is essential for achieving controlled polymerization and high-quality polymer products.

Free Radical Polymerization Kinetics and Reactivity Ratios

The free radical polymerization of HPMA follows conventional kinetics dominated by chain propagation and termination steps. Studies on structurally similar methacrylates reveal activation energies ranging from 85 to 113 kJ/mol for thermal degradation processes, with monomer regeneration efficiencies exceeding 85% at elevated temperatures [1]. The hydroxy and phenoxy substituents significantly influence reactivity ratios during copolymerization. For example, in systems combining HPMA with methyl methacrylate (MMA), the electron-donating phenoxy group increases the monomer's propensity for chain propagation compared to MMA's electron-withdrawing ester functionality [2].

Table 1: Comparative Reactivity Ratios for HPMA Copolymerization

| Comonomer | r₁ (HPMA) | r₂ (Comonomer) | Method |

|---|---|---|---|

| Methyl methacrylate | 0.78 | 0.92 | Finemann-Ross [2] |

| Acrylic acid | 1.24 | 0.68 | Kelen-Tüdős [3] |

The elevated reactivity of HPMA (r₁ > 1) in acidic comonomer systems arises from hydrogen bonding between the hydroxyl group and carboxylic acid functionalities, which lowers activation energy for cross-propagation [3]. This effect becomes particularly pronounced in supercritical CO₂ systems, where the phenoxy group enhances solubility parameters by 15–20% compared to aliphatic methacrylates [2].

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization

RAFT polymerization enables precise control over HPMA-containing polymers through reversible chain transfer mechanisms. Using 2-cyano-propyl-dithiobenzoate as a chain transfer agent, researchers have achieved living polymerization characteristics with dispersity (Đ) values below 1.25 for HPMA homopolymers [3]. The phenoxy side chain participates in stabilizing intermediate radicals during the fragmentation step, as demonstrated by 25% faster chain transfer kinetics compared to benzyl methacrylate derivatives [4].

Critical to RAFT control is maintaining the integrity of the dithiobenzoate end-group, which enables near-quantitative monomer regeneration (up to 92%) during thermal depolymerization at 120°C [4]. This reversibility stems from the balanced electron-withdrawing effects of the cyanopropyl group and electron-donating phenoxy moiety, which lower the activation energy for C–S bond cleavage by 18–22 kJ/mol compared to simpler dithioesters [4].

Copolymerization with Functional Monomers

HPMA demonstrates exceptional compatibility with zwitterionic comonomers such as sulfobetaine methacrylate (SBMA). In RAFT-mediated copolymerizations, the hydroxy group facilitates hydrogen bonding with SBMA's sulfonic acid groups, leading to:

- Enhanced reactivity ratio matching (r₁/r₂ ≈ 1.05–1.15)

- Microphase-separated morphologies with 5–15 nm domain sizes

- Upper critical solution temperature (UCST) tunability between 35–65°C [5]

Table 2: RAFT Copolymerization Parameters for HPMA-SBMA Systems

| SBMA Content (%) | Conversion (%) | Mₙ (kDa) | Đ | UCST (°C) |

|---|---|---|---|---|

| 10 | 82 | 24.1 | 1.18 | 35 |

| 30 | 78 | 27.4 | 1.22 | 52 |

| 50 | 69 | 29.8 | 1.31 | 65 |

The hydroxyl functionality enables post-polymerization modification, with 85–90% of –OH groups remaining accessible for bioconjugation reactions even in crosslinked micellar architectures [5].

Control of Sequence Distribution in Copolymers

Sequence regulation in HPMA copolymers employs three primary strategies:

- Feed Ratio Programming: Staged addition of HPMA during polymerization yields gradient copolymers with Tg variations up to 40°C across chain lengths [3].

- Thermodynamic Control: The Flory-Huggins interaction parameter (χ ≈ 0.08–0.12) promotes alternating sequences in HPMA-acrylic acid systems [3].

- RAFT-Mediated Chain Extension: Block copolymers with 5–7 nm phase separation have been achieved using HPMA as the hydrophilic block and benzyl methacrylate as the hydrophobic segment [4].

Kinetic Monte Carlo simulations reveal that the phenoxy group reduces penultimate unit effects by 30–40% compared to styrenic monomers, enabling more predictable sequence distributions [4]. This characteristic proves particularly valuable in biomedical applications where exact charge distributions modulate cellular uptake efficiencies [5].

2-Hydroxy-3-phenoxypropyl methacrylate has emerged as a significant monomer in the development of vitrimers, which represent a revolutionary class of dynamic covalent networks. These materials combine the mechanical robustness of thermosets with the reprocessability of thermoplastics through associative bond exchange mechanisms [1] [2]. The unique molecular structure of 2-hydroxy-3-phenoxypropyl methacrylate, featuring both hydroxyl and phenoxy functional groups, enables the formation of dynamic networks through transesterification reactions.

The vitrimer concept, first introduced by Leibler and co-workers in 2011, describes crosslinked polymers where covalent linkages can be redistributed within the network upon heating through associative exchange reactions while maintaining network integrity [1]. In vitrimers containing 2-hydroxy-3-phenoxypropyl methacrylate, the hydroxyl groups serve as active sites for transesterification with ester linkages in the polymer backbone. This associative mechanism ensures that the crosslink density remains constant throughout the exchange process, distinguishing vitrimers from dissociative dynamic networks [3] [4].

The transesterification mechanism in 2-hydroxy-3-phenoxypropyl methacrylate-based vitrimers involves the exchange of ester groups with hydroxyl groups present in the monomer structure. Research has demonstrated that this exchange reaction can be catalyzed by various compounds, including zinc acetate and organic bases, which accelerate the bond exchange kinetics without compromising the network structure [1] [2]. The presence of the phenoxy group in the monomer structure provides additional stability to the network through π-π interactions and enhances the thermal stability of the resulting vitrimer.

Studies on 2-hydroxy-3-phenoxypropyl methacrylate-based vitrimers have shown that the topology freezing temperature (Tv) can be controlled by adjusting the monomer composition and catalyst concentration. For example, in formulations combining 2-hydroxy-3-phenoxypropyl methacrylate with tetrahydrofurfuryl methacrylate, the calculated Tv was found to be 50°C, indicating that the network becomes dynamic and capable of stress relaxation above this temperature [2]. This relatively low Tv makes these materials suitable for processing at moderate temperatures while maintaining excellent mechanical properties at ambient conditions.

The associative nature of the exchange reactions in 2-hydroxy-3-phenoxypropyl methacrylate vitrimers results in unique rheological properties. The viscosity of these materials follows an Arrhenius-like temperature dependence, similar to vitreous silica, which allows for predictable processing behavior [1] [3]. This behavior contrasts with conventional thermoplastics, which exhibit more rapid viscosity changes around their glass transition temperature.

Hydrogel Formation and Swelling Behavior

While 2-hydroxy-3-phenoxypropyl methacrylate is primarily hydrophobic due to its phenoxy group, it can be incorporated into hydrogel formulations to modulate swelling behavior and mechanical properties. The hydroxyl group in the monomer structure provides sites for hydrogen bonding with water molecules, contributing to the overall hydrophilicity of the network when copolymerized with more hydrophilic monomers [5] [6].

Research has demonstrated that polymers containing 2-hydroxy-3-phenoxypropyl methacrylate exhibit controlled swelling behavior that can be tailored through careful selection of comonomer ratios. In hydrogel systems, the phenoxy group acts as a hydrophobic modifier, reducing the overall water uptake while maintaining structural integrity [6]. This property is particularly valuable in applications requiring controlled drug release or biomedical devices where excessive swelling could compromise functionality.

The swelling kinetics of hydrogels containing 2-hydroxy-3-phenoxypropyl methacrylate are influenced by several factors including temperature, pH, and ionic strength of the surrounding medium. Studies have shown that the swelling process follows non-Fickian diffusion mechanisms, where both solvent diffusion and polymer chain relaxation contribute to the overall swelling behavior [6] [7]. The activation energy for swelling in these systems typically ranges from 22-47 kJ/mol, depending on the specific polymer composition and crosslinking density.

Temperature-responsive behavior is another important characteristic of hydrogels incorporating 2-hydroxy-3-phenoxypropyl methacrylate. The glass transition temperature of the polymer influences the swelling response, with materials exhibiting different swelling ratios above and below this critical temperature [5]. This thermoresponsive behavior has been utilized in the development of shape-memory hydrogels that can undergo controlled shape changes in response to temperature variations.

The swelling equilibrium of 2-hydroxy-3-phenoxypropyl methacrylate-containing hydrogels is governed by the balance between osmotic forces driving water uptake and elastic forces of the crosslinked network resisting deformation. The presence of the phenoxy group creates hydrophobic regions within the network that can form physical crosslinks through π-π stacking interactions, contributing to the overall network stability and influencing the swelling capacity [6].

Mechanical Stability and Stress Relaxation Mechanisms

The mechanical properties of 2-hydroxy-3-phenoxypropyl methacrylate-based polymer networks are characterized by excellent stability under ambient conditions and controlled stress relaxation at elevated temperatures. The molecular structure of the monomer contributes to mechanical stability through multiple mechanisms including covalent crosslinking, hydrogen bonding, and aromatic interactions [1] [2].

Stress relaxation studies on vitrimers containing 2-hydroxy-3-phenoxypropyl methacrylate have revealed that these materials exhibit characteristic relaxation times ranging from 1165 to 2130 seconds at 200°C, depending on the specific network composition and catalyst concentration [8]. The stress relaxation mechanism is primarily governed by the transesterification reactions between hydroxyl and ester groups, which allow for network rearrangement without loss of crosslink density.

The activation energy for stress relaxation in 2-hydroxy-3-phenoxypropyl methacrylate-based networks typically ranges from 36 to 113 kJ/mol, which is comparable to other vitrimer systems [1] [8]. This relatively moderate activation energy enables processing at reasonable temperatures while ensuring network stability under normal operating conditions. The variation in activation energy is attributed to differences in catalyst type, concentration, and network architecture.

Dynamic mechanical analysis of these materials shows that the storage modulus remains relatively constant below the topology freezing temperature, indicating excellent mechanical stability. Above this temperature, the modulus begins to decrease as the network becomes increasingly dynamic, allowing for stress relaxation and material flow [1] [2]. This behavior is characteristic of vitrimers and enables reprocessing and recycling of the materials.

The stress relaxation behavior follows an Arrhenius relationship with temperature, allowing for predictable processing conditions. The relaxation time decreases exponentially with increasing temperature, providing a wide processing window for applications requiring different levels of network mobility [8]. This controlled stress relaxation mechanism is crucial for applications such as self-healing materials and recyclable composites.

Mechanical stability is further enhanced by the presence of the phenoxy group, which can participate in π-π stacking interactions with adjacent aromatic rings. These physical interactions provide additional reinforcement to the network structure and contribute to the overall toughness and durability of the materials [5]. The combination of covalent and non-covalent interactions results in materials with excellent mechanical properties that can be tailored for specific applications.

Interfacial Interactions in Composite Materials

The incorporation of 2-hydroxy-3-phenoxypropyl methacrylate into composite materials enhances interfacial adhesion between the polymer matrix and various fillers or reinforcing agents. The bifunctional nature of the monomer, containing both hydroxyl and phenoxy groups, enables multiple interaction mechanisms at the interface [9] .

The hydroxyl group in 2-hydroxy-3-phenoxypropyl methacrylate can form hydrogen bonds with hydroxyl groups present on the surface of inorganic fillers such as silica, alumina, or glass fibers. These hydrogen bonding interactions significantly improve the interfacial adhesion, leading to better stress transfer between the matrix and reinforcement [9]. Studies have shown that the presence of hydroxyl groups can increase the interfacial shear strength by up to 40% compared to non-functionalized systems.

The phenoxy group provides additional interfacial interactions through π-π stacking with aromatic surfaces or dipole-dipole interactions with polar fillers. This dual functionality allows 2-hydroxy-3-phenoxypropyl methacrylate to act as a compatibilizer in composite systems, improving the dispersion of fillers and reducing interfacial stress concentrations . The aromatic nature of the phenoxy group also contributes to the thermal stability of the interface, maintaining adhesion at elevated temperatures.

In fiber-reinforced composites, 2-hydroxy-3-phenoxypropyl methacrylate can function as a coupling agent, forming covalent bonds with both the fiber surface and the polymer matrix. The methacrylate group participates in the polymerization reaction, ensuring chemical bonding with the matrix, while the hydroxyl group can react with silanol groups on glass fiber surfaces through condensation reactions [9] [11]. This dual bonding mechanism results in superior interfacial properties compared to physical adhesion alone.

The interfacial properties of composites containing 2-hydroxy-3-phenoxypropyl methacrylate are also influenced by the processing conditions and cure kinetics. The monomer's relatively low viscosity (reported as 1394 mPa·s in specific formulations) facilitates good wetting of reinforcing fibers and enables complete infiltration of complex fiber architectures [2]. The fast cure kinetics, with gel times as short as 2 seconds under UV irradiation, minimize fiber movement during processing and help maintain optimal fiber orientation.

Surface modification of inorganic fillers with 2-hydroxy-3-phenoxypropyl methacrylate has been shown to improve the mechanical properties of the resulting composites. The modification process involves the reaction of the hydroxyl group with surface hydroxyl groups on the filler, creating a covalently bonded interface layer. This treatment reduces the interfacial tension and improves the compatibility between hydrophobic polymer matrices and hydrophilic fillers [12].

The interfacial interactions in 2-hydroxy-3-phenoxypropyl methacrylate-based composites also contribute to the overall durability and environmental resistance of the materials. The strong interfacial bonds resist degradation under humid conditions and thermal cycling, maintaining the mechanical properties over extended service life [9]. Additionally, the presence of the phenoxy group provides some protection against UV degradation, contributing to the long-term stability of the composite materials.

XLogP3

GHS Hazard Statements

H315 (92.86%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

162223-14-5